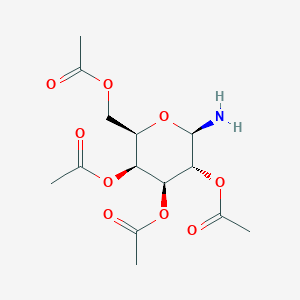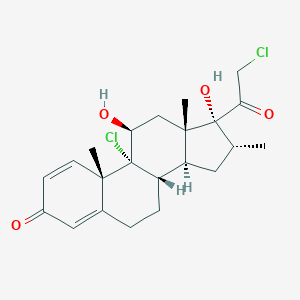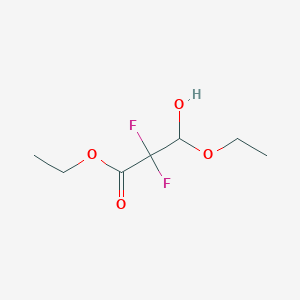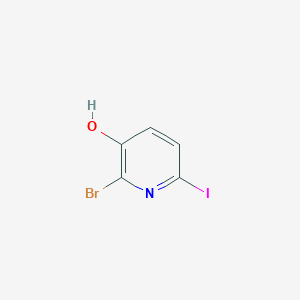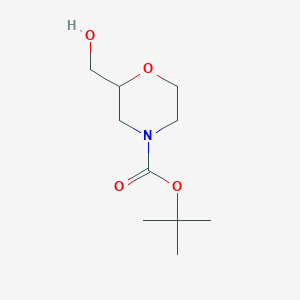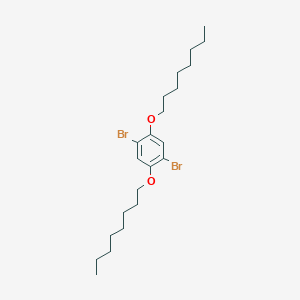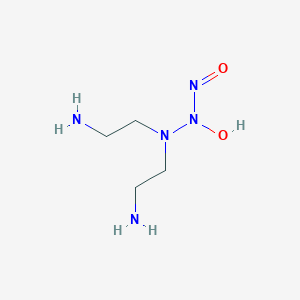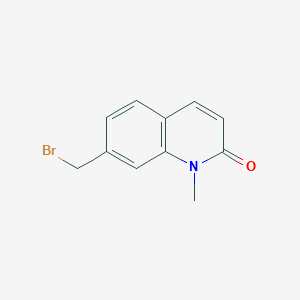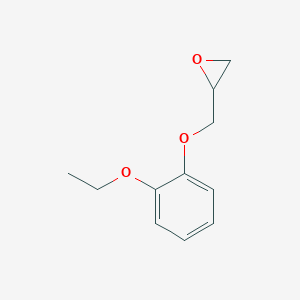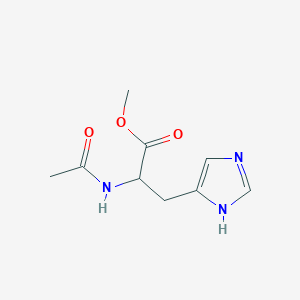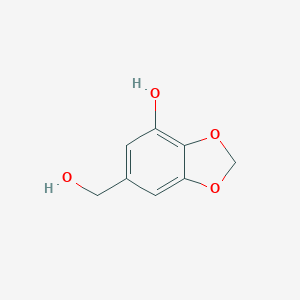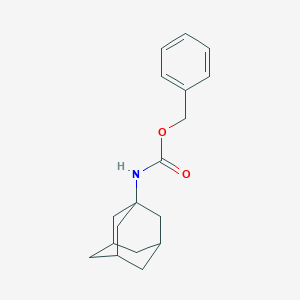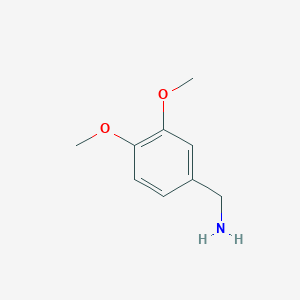![molecular formula C9H16O5 B142268 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid CAS No. 148379-84-4](/img/structure/B142268.png)
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid, also known as EEHA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. EEHA is a derivative of arachidonic acid, which is a polyunsaturated fatty acid found in the cell membranes of animals. In
Wirkmechanismus
The mechanism of action of 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid reduces the production of cytokines and reactive oxygen species, which contribute to the development of cardiovascular disease.
Biochemische Und Physiologische Effekte
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid in lab experiments is its ability to inhibit the production of cytokines and reactive oxygen species, which can be beneficial in the study of various diseases. Additionally, 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been shown to have low toxicity, which makes it a safer alternative to other anti-inflammatory drugs. However, one limitation of using 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid. One area of research is in the development of new drugs based on the structure of 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid and its potential uses in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid and its safety for human use.
In conclusion, 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases, particularly cardiovascular disease. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid can be synthesized through a multi-step process starting with arachidonic acid. The first step involves the protection of the carboxylic acid group of arachidonic acid with a tert-butyl group. This is followed by the reduction of the double bond in the fatty acid chain using lithium aluminum hydride. The resulting alcohol is then protected with a benzyl group, and the tert-butyl group is removed. The final step involves the oxidation of the alcohol to form 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been shown to have potential uses in various research applications. One of the most promising areas of research is in the study of cardiovascular disease. 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been found to inhibit the production of cytokines, which are involved in the inflammatory response that contributes to the development of cardiovascular disease. Additionally, 2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and contribute to the development of cardiovascular disease.
Eigenschaften
CAS-Nummer |
148379-84-4 |
|---|---|
Produktname |
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid |
Molekularformel |
C9H16O5 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C9H16O5/c1-2-13-9-4-3-6(10)7(14-9)5-8(11)12/h6-7,9-10H,2-5H2,1H3,(H,11,12)/t6-,7+,9-/m0/s1 |
InChI-Schlüssel |
NXASXPYXISFSJE-OOZYFLPDSA-N |
Isomerische SMILES |
CCO[C@@H]1CC[C@@H]([C@H](O1)CC(=O)O)O |
SMILES |
CCOC1CCC(C(O1)CC(=O)O)O |
Kanonische SMILES |
CCOC1CCC(C(O1)CC(=O)O)O |
Synonyme |
2H-Pyran-2-aceticacid,6-ethoxytetrahydro-3-hydroxy-,[2R-(2alpha,3bta,6bta)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



